![molecular formula C8H10BrN3O2 B13609024 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine](/img/structure/B13609024.png)
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine
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Overview
Description
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine typically involves the nitration of 5-bromo-2-aminopyridine followed by subsequent functional group transformations. One common method includes:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with 3-bromopropan-1-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Thiols, amines, sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the propan-1-amine side chain.
3-Bromo-5-nitropyridine: Similar structure but lacks the amino group.
5-Bromo-2-methoxy-3-nitropyridine: Similar structure but has a methoxy group instead of an amino group.
Uniqueness
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine is unique due to the presence of both the propan-1-amine side chain and the nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10BrN3O2 |
---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
3-(5-bromo-3-nitropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10BrN3O2/c9-6-4-8(12(13)14)7(11-5-6)2-1-3-10/h4-5H,1-3,10H2 |
InChI Key |
QQSGGAAWOXJCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CCCN)Br |
Origin of Product |
United States |
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